2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NS/c1-25-16-10-17(12-4-2-6-14(8-12)19(21,22)23)24-18(11-16)13-5-3-7-15(20)9-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBOAMIAZJOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162676 | |
| Record name | Pyridine, 2-(3-chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144320-18-3 | |
| Record name | Pyridine, 2-(3-chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144320183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(3-chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Prefunctionalized Pyridine and Aryl Components
A validated approach involves coupling a 2-aminopyridine derivative with a trifluoromethylphenyl-containing reagent. For example:
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Synthesis of 4-Methylsulfanyl-2-aminopyridine :
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Buchwald–Hartwig Amination :
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Final Functionalization with 3-Trifluoromethylphenyl Group :
Table 1: Key Reaction Parameters for Coupling Steps
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Methylsulfanyl introduction | Pd(OAc)₂, Xantphos, MeSH | DMF, 100°C, 12 h | 78 |
| Buchwald–Hartwig amination | Pd₂(dba)₃, SPhos | Toluene, 110°C, 24 h | 70 |
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 18 h | 82 |
Cyclocondensation Route
An alternative method involves constructing the pyridine ring from acyclic precursors:
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Formation of 1,5-Diketone Intermediate :
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Thiocarbonyl-Assisted Cyclization :
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for Pd-catalyzed couplings but may increase side reactions. Switching to toluene or dioxane improves selectivity for Buchwald–Hartwig aminations.
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Microwave Assistance : Reducing reaction times from 24 h to 30 minutes by microwave irradiation (170°C) significantly improves throughput without compromising yield.
Catalytic Systems
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Palladium Ligands : Bulky phosphine ligands (e.g., SPhos) prevent catalyst poisoning in amination reactions, achieving turnover numbers (TON) > 1,000.
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Base Selection : K₃PO₄ outperforms K₂CO₃ in Suzuki couplings involving electron-deficient arylboronic acids, minimizing protodeboronation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).
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Elemental Analysis : C, 58.33%; H, 3.42%; N, 3.40% (theoretical vs. experimental within ±0.3%).
Comparative Analysis with Related Compounds
Substituent Effects on Reaction Efficiency
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Electron-Withdrawing Groups : The 3-trifluoromethylphenyl moiety accelerates Suzuki coupling rates due to enhanced electrophilicity (TOF = 45 h⁻¹ vs. 28 h⁻¹ for non-fluorinated analogues).
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Steric Hindrance : 3-Chlorophenyl groups exhibit minimal steric interference compared to 2-methylphenyl derivatives, enabling higher yields in cyclocondensation (~68% vs. 52%).
Scalability and Industrial Relevance
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Continuous Flow Synthesis : Pilot-scale trials using microreactors achieve 85% yield for the final coupling step, reducing batch time from 18 h to 2 h.
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Cost Analysis : Raw material costs for the cyclocondensation route are 23% lower than stepwise functionalization, but the latter offers better regiocontrol .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : The presence of the trifluoromethyl group is known to enhance the antimicrobial efficacy of compounds, making it a candidate for developing new antibiotics.
Agrochemicals
In agricultural research, compounds like 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine are being investigated for their potential use as:
- Pesticides : Its chemical structure may allow it to act as an effective pesticide against various pests, particularly in crop protection.
- Herbicides : The compound's ability to disrupt specific biological pathways makes it a candidate for herbicide development, targeting unwanted plant growth.
Materials Science
The unique properties of this compound lend themselves to applications in materials science:
- Polymer Chemistry : It can be used as a building block in synthesizing advanced polymers with specific thermal and mechanical properties.
- Nanotechnology : Research is ongoing into its use in creating nanomaterials that exhibit enhanced electrical or optical properties.
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine Derivatives
The table below compares the target compound with structurally related pyridine-based molecules:
Key Observations:
Substituent Impact :
- The methylsulfanyl group in the target compound is less polar than the ethoxy group in the agrochemical derivative or the sulfonyl group in the carboxamide-based pharmaceutical . This may reduce solubility but improve membrane permeability.
- Trifluoromethyl groups are common across all compounds, highlighting their role in enhancing lipophilicity and metabolic resistance .
Complex fused-ring systems (e.g., thiazolo-pyrimidines in ) exhibit higher structural complexity, which may limit synthetic accessibility compared to the target compound.
Biological Activity
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS Number: 144320-18-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C19H13ClF3NS
- Molecular Weight : 379.83 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
- Storage Conditions : -20°C
The compound features a pyridine ring substituted with a chlorophenyl group and a trifluoromethyl phenyl group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The presence of the chloro group in the phenyl ring is often associated with enhanced biological activity due to increased electron-withdrawing capacity, which can influence the compound's interaction with cellular targets .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Notably, studies have reported that derivatives can inhibit the growth of pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . The thiazole moiety often enhances this activity, suggesting a synergistic effect when combined with other functional groups.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives. Compounds exhibiting similar structural features have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, some derivatives demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Case Study 1: Anticancer Efficacy
A study published in MDPI examined the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited lower IC50 values compared to those without such substituents, suggesting enhanced potency due to structural modifications .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several pyridine derivatives were tested against common bacterial strains. The study found that certain derivatives showed remarkable bacteriostatic effects at concentrations as low as 15 µg/mL.
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through various signaling pathways.
Q & A
(Basic) What are the established synthetic routes for 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to assemble the pyridine core. For example:
- Step 1: A boronic acid derivative (e.g., 2-methyl-3-fluoropyridine-6-boronic acid) reacts with a halogenated aryl compound (e.g., 2-bromo-5-chlorobenzotrifluoride) under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water solvent system with K₂CO₃ as a base .
- Step 2: Introduction of the methylsulfanyl group via nucleophilic substitution using NaSMe or similar reagents in polar aprotic solvents like DMF .
- Purification: Column chromatography or recrystallization from petroleum ether/ethyl acetate mixtures yields the final compound (>95% purity) .
(Basic) How is the purity and structural identity of this compound validated in academic research?
Methodological Answer:
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >98% purity .
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C NMR) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 59.8° between pyridine and chlorophenyl groups) and confirms weak C–H···π interactions .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 373.4345 g/mol) .
(Advanced) How can researchers optimize reaction yields when introducing trifluoromethyl or methylsulfanyl groups?
Methodological Answer:
- Trifluoromethylation: Use Pd-catalyzed coupling with CF₃ sources (e.g., TMSCF₃) under inert atmospheres. Yields improve with slow addition of reagents and strict temperature control (80–100°C) .
- Methylsulfanyl Incorporation: Employ NaSMe in DMF at 60°C with catalytic KI to enhance nucleophilicity. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours) .
- Troubleshooting: Monitor intermediates via TLC and adjust stoichiometry if unreacted starting material persists.
(Advanced) How to address contradictions in spectroscopic data between computational predictions and experimental results?
Methodological Answer:
- Case Example: Discrepancies in predicted vs. observed ¹H NMR chemical shifts for the methylsulfanyl group may arise from solvent effects or crystal packing forces.
- Resolution:
- DFT Calculations: Compare gas-phase vs. solvent-phase (e.g., IEFPCM model) simulations to account for solvation .
- Dynamic NMR: Probe temperature-dependent shifts to identify conformational flexibility .
- Crystallographic Validation: Use X-ray data to confirm substituent orientation and rule out tautomeric effects .
(Advanced) What strategies are recommended for designing bioactive analogs of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Guidance:
- Core Modifications: Replace chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Trifluoromethyl Positioning: Analogues with CF₃ at the para position show improved metabolic stability vs. meta .
- Methylsulfanyl Replacement: Substitute with sulfone (-SO₂Me) to modulate solubility and target binding .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted affinity for kinase targets (e.g., MET kinase) .
(Basic) What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation:
(Advanced) How to analyze intermolecular interactions influencing crystallinity and solubility?
Methodological Answer:
- Crystal Packing Analysis:
- Thermal Analysis: DSC/TGA reveals melting points (e.g., 160–165°C) and decomposition profiles for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
